Cas no 263393-49-3 (1-(Methylsulfonyl)-4,4'-bipiperidine)

1-(Methylsulfonyl)-4,4'-bipiperidine is a sulfonamide-functionalized bipiperidine derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid bipiperidine scaffold, coupled with the methylsulfonyl moiety, enhances its utility in the development of bioactive molecules, particularly in medicinal chemistry applications. The compound's structural features facilitate selective modifications, making it valuable for constructing complex heterocyclic frameworks or as a building block for drug discovery. Its stability under various reaction conditions and compatibility with diverse synthetic methodologies further underscore its practicality in multistep syntheses. Researchers often employ this compound in the design of ligands or pharmacophores targeting central nervous system (CNS) or enzyme-related pathways.
1-(Methylsulfonyl)-4,4'-bipiperidine structure
263393-49-3 structure
Product Name:1-(Methylsulfonyl)-4,4'-bipiperidine
CAS No:263393-49-3
MF:C11H22N2O2S
MW:246.369581699371
MDL:MFCD06740340
CID:3047112
PubChem ID:4778260
Update Time:2025-05-21

1-(Methylsulfonyl)-4,4'-bipiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(Methylsulfonyl)-4,4'-bipiperidine
    • AKOS003594709
    • SCHEMBL2164158
    • 1-methylsulfonyl-4-piperidin-4-ylpiperidine
    • 263393-49-3
    • STK500831
    • n-methylsulfonyl-4,4'-bipiperidine
    • 1-methanesulphonyl-[4,4']bipiperidinyl
    • 1-Methanesulfonyl-[4,4']bipiperidinyl
    • ALBB-005724
    • H23939
    • 1-(Methylsulfonyl)-4,4''-bipiperidine
    • LS-02133
    • CS-0314996
    • 1-METHANESULFONYL-4,4'-BIPIPERIDINE
    • XDTFJXHQMGHGDA-UHFFFAOYSA-N
    • MFCD06740340
    • 4,4'-Bipiperidine, 1-(methylsulfonyl)-
    • MDL: MFCD06740340
    • Inchi: 1S/C11H22N2O2S/c1-16(14,15)13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3
    • InChI Key: XDTFJXHQMGHGDA-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(CC1)C1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 246.14019912Da
  • Monoisotopic Mass: 246.14019912Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 57.8Ų

1-(Methylsulfonyl)-4,4'-bipiperidine Security Information

  • HazardClass:IRRITANT

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1-(Methylsulfonyl)-4,4'-bipiperidine Suppliers

Amadis Chemical Company Limited
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(CAS:263393-49-3)1-(Methylsulfonyl)-4,4'-bipiperidine
Order Number:A1150384
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:12
Price ($):240.0
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Additional information on 1-(Methylsulfonyl)-4,4'-bipiperidine

Introduction to 1-(Methylsulfonyl)-4,4'-bipiperidine (CAS No: 263393-49-3)

1-(Methylsulfonyl)-4,4'-bipiperidine, identified by the Chemical Abstracts Service Number (CAS No) 263393-49-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bispirocyclic amine featuring a methylsulfonyl group has garnered attention due to its unique structural properties and potential applications in drug development. The compound’s molecular framework, characterized by two piperidine rings linked by a sulfur-containing moiety, makes it an intriguing candidate for further exploration in synthetic chemistry and biological assays.

The structural motif of 1-(Methylsulfonyl)-4,4'-bipiperidine combines the versatility of piperidine scaffolds with the electron-withdrawing and steric influences of the methylsulfonyl group. Piperidines are well-documented in medicinal chemistry for their ability to enhance bioavailability and binding affinity, while sulfonyl groups are frequently incorporated into pharmacophores to modulate metabolic stability and target interactions. The combination of these elements in 1-(Methylsulfonyl)-4,4'-bipiperidine suggests a multifaceted potential for therapeutic intervention.

Recent advancements in computational chemistry have enabled more precise modeling of such heterocyclic compounds. Studies indicate that the methylsulfonyl substituent in 1-(Methylsulfonyl)-4,4'-bipiperidine may influence conformational flexibility and electronic distribution, which are critical factors in drug-receptor interactions. Molecular dynamics simulations have shown that this compound exhibits stable binding affinities with certain protein targets, positioning it as a promising lead for further optimization.

In the context of drug discovery, 1-(Methylsulfonyl)-4,4'-bipiperidine has been explored as a precursor in the synthesis of more complex derivatives. Researchers have leveraged its bispirocyclic core to develop novel molecules with enhanced pharmacological profiles. For instance, modifications at the sulfur atom or the piperidine nitrogen atoms have yielded analogs with improved solubility and selectivity. These derivatives are being evaluated for their potential in treating neurological disorders, where precise modulation of receptor activity is essential.

The synthesis of 1-(Methylsulfonyl)-4,4'-bipiperidine itself presents an interesting challenge due to the need for precise functionalization of the bipiperidine backbone. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques not only facilitate access to the parent compound but also provide a robust platform for generating libraries of related scaffolds for high-throughput screening.

One of the most compelling aspects of 1-(Methylsulfonyl)-4,4'-bipiperidine is its potential role as an intermediate in the development of kinase inhibitors. Kinases are key enzymes in many signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The bipiperidine scaffold is known to interact favorably with hinge regions of kinase domains, while the methylsulfonyl group can serve as a hydrogen bond acceptor or participate in hydrophobic interactions. Preliminary data suggest that derivatives of 1-(Methylsulfonyl)-4,4'-bipiperidine exhibit inhibitory effects on certain kinases with IC50 values comparable to those of known therapeutic agents.

Furthermore, the compound’s stability under various physiological conditions makes it a candidate for oral administration. Pharmaceutical formulations require compounds that can withstand gastrointestinal degradation while maintaining bioactivity upon absorption. The presence of sulfur and oxygen atoms in 1-(Methylsulfonyl)-4,4'-bipiperidine contributes to its metabolic resilience, suggesting it may have a favorable pharmacokinetic profile.

Recent patents and scientific literature highlight the utility of 1-(Methylsulfonyl)-4,4'-bipiperidine in developing antiviral agents. The structural features of this compound allow it to mimic natural substrates or inhibitors targeting viral proteases and polymerases. Researchers have reported promising results from lead optimization campaigns where minor adjustments to the substituents on the bipiperidine rings significantly enhance antiviral potency. These findings underscore the importance of fine-tuning molecular architecture in achieving desired biological outcomes.

The growing interest in green chemistry has also influenced approaches to synthesizing 1-(Methylsulfonyl)-4,4'-bipiperidine. Catalytic methods that minimize waste and energy consumption are being prioritized over traditional multi-step syntheses. For example, biocatalytic routes employing engineered enzymes have been explored as sustainable alternatives to conventional chemical transformations. Such innovations align with global efforts to reduce the environmental footprint of pharmaceutical manufacturing.

Electrochemical synthesis represents another cutting-edge approach being investigated for producing 1-(Methylsulfonyl)-4,4'-bipiperidine and its derivatives. This method offers precise control over reaction conditions and can be integrated into continuous flow systems for scalable production. Electrochemical techniques have been successfully applied to functionalize heterocyclic compounds without harsh reagents or excessive byproducts.

The future directions for research on 1-(Methylsulfonyl)-4,4'-bipiperidine include exploring its role as a chiral building block for enantioselective synthesis. Chiral drugs often exhibit different pharmacological effects depending on their stereochemistry, making enantioselective methodologies invaluable in drug development. Advances in asymmetric catalysis may enable efficient production of enantiomerically pure forms of this compound or its derivatives tailored for specific therapeutic applications.

In conclusion,1-(Methylsulonylbipiperidin) (CAS No: 263393-49-3) stands as a testament to how structural innovation can drive pharmaceutical discovery forward.

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Amadis Chemical Company Limited
(CAS:263393-49-3)1-(Methylsulfonyl)-4,4'-bipiperidine
A1150384
Purity:99%
Quantity:1g
Price ($):240.0
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